Product packaging for (R)-7-Chlorochroman-4-amine hcl(Cat. No.:CAS No. 2241594-30-7)

(R)-7-Chlorochroman-4-amine hcl

Cat. No.: B2998619
CAS No.: 2241594-30-7
M. Wt: 220.09
InChI Key: MUKIHNNHMAAWPC-DDWIOCJRSA-N
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Description

Significance of Chroman Scaffolds in Medicinal Chemistry and Drug Discovery

The chroman ring system, a bicyclic ether, is recognized as a "privileged scaffold" in medicinal chemistry. This term highlights its ability to bind to multiple biological targets, making it a versatile foundation for drug discovery. Chroman-based units are prevalent in nature and have been successfully integrated into numerous synthetic molecules with therapeutic potential. core.ac.uk The chroman-4-one substructure, a precursor to chroman-4-amines, is a particularly important intermediate in the synthesis of these bioactive molecules. researchgate.net

The versatility of the chroman scaffold is demonstrated by its presence in compounds targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. nih.gov For instance, chroman-4-one derivatives have shown potential as inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in age-related neurodegenerative diseases. core.ac.uk The structural diversity of the chroman-4-one family, which includes flavanones and isoflavanones, has led to their exploration in various therapeutic areas. researchgate.netnih.gov

Overview of Chroman-4-amine (B2768764) Derivatives as Bioactive Compounds

Chroman-4-amine derivatives represent a critical class of compounds with a broad spectrum of biological activities. The introduction of an amine group at the 4-position of the chroman ring opens up avenues for creating diverse libraries of compounds with varied pharmacological profiles. These derivatives have been investigated for their potential as inhibitors of enzymes such as butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease. core.ac.uk

Furthermore, research into chroman-4-amine derivatives has led to the development of potent and selective ligands for various receptors. For example, certain aminomethylchroman derivatives have exhibited high affinity for the 5-hydroxytryptamine1A (5-HT1A) receptor. The biological effects of these derivatives are highly dependent on the nature and position of substituents on the chroman ring.

Specific Focus: (R)-7-Chlorochroman-4-amine HCl and its Stereoisomers/Structural Analogues

This compound is a specific chiral compound within the broader family of chroman-4-amines. bldpharm.com Its structure is characterized by a chlorine atom at the 7-position of the chroman ring and an amine group at the 4-position with an (R)-configuration. The hydrochloride salt form enhances its stability and solubility.

The stereochemistry of chroman-4-amines is crucial for their biological activity. The (R)- and (S)-enantiomers of a given chroman-4-amine can exhibit significantly different pharmacological properties. For instance, in the context of SIRT2 inhibitors, the (S)-enantiomer of certain chroman-4-amine derivatives was found to be slightly more active.

Structural analogues of this compound, where the chlorine atom is at a different position or replaced by another substituent, also exhibit distinct biological profiles. For example, 6-Bromo-7-chlorochroman-4-amine and (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride are related compounds with altered substitution patterns on the aromatic ring. bldpharm.combldpharm.com The isochroman (B46142) analogue, (R)-7-Chloroisochroman-4-amine hydrochloride, where the oxygen atom is in a different position within the heterocyclic ring, represents another structural variation. bldpharm.com These variations allow for a detailed exploration of structure-activity relationships (SAR), which is fundamental to medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2NO B2998619 (R)-7-Chlorochroman-4-amine hcl CAS No. 2241594-30-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKIHNNHMAAWPC-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Electronic Structure Characterization of R 7 Chlorochroman 4 Amine Hcl and Analogues

Computational Elucidation of Molecular Conformations and Stereochemistry

Computational methods are powerful tools for studying the three-dimensional arrangement of atoms in a molecule and the influence of this arrangement on its chemical and physical properties. numberanalytics.com For chiral molecules such as (R)-7-Chlorochroman-4-amine HCl, understanding the stereochemistry is fundamental. wiley.com

The chroman-4-one framework is a key structural motif in a variety of biologically active compounds. gu.se Computational studies, often in conjunction with experimental data from techniques like NMR spectroscopy, are employed to determine the preferred conformations of the chroman ring and the orientation of its substituents. numberanalytics.comcsic.es The stereochemistry at the C4 position, bearing the amine group, is a critical determinant of biological activity. In studies of related chroman-4-one based inhibitors, the stereochemistry at the chiral center was found to significantly influence their potency. For instance, in a series of Sirtuin 2 (SIRT2) inhibitors, the (S)-enantiomer of a chroman-4-one derivative was slightly more potent than the (R)-enantiomer, underscoring the importance of the chiral configuration for biological interactions.

The conformational flexibility of the chroman ring system and the attached substituents can be explored using molecular mechanics (MM) and quantum mechanics (QM) calculations. gu.senumberanalytics.com These calculations help to identify the lowest energy conformations, providing a picture of the molecule's most likely shape in a biological environment. For example, in a study of substituted chroman-4-one derivatives, computational analysis was used to determine the absolute configuration of the enantiomers by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. acs.org This combined experimental and computational approach provides a robust method for stereochemical assignment.

Interactive Table 1: Computational Methods in Stereochemical Analysis

Computational Method Application Reference
Molecular Mechanics (MM) Conformational searching and energy minimization gu.se
Quantum Mechanics (QM) Determination of reaction paths and geometries gu.se
Vibrational Circular Dichroism (VCD) Determination of absolute configuration acs.org

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods provide valuable information about the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. researchgate.net

DFT calculations have been successfully applied to chromone (B188151) and chroman-4-one derivatives to study their molecular geometries, vibrational spectra, and electronic properties. researchgate.netscispace.com For instance, in a study of chromone derivatives with antitumor activity, DFT was used to calculate parameters such as the HOMO-LUMO energy gap and the electrophilicity index. researchgate.netscispace.com These parameters are correlated with the biological activity of the molecules. researchgate.netscispace.com A smaller HOMO-LUMO gap generally suggests higher reactivity and potentially greater biological activity. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful computational tool that analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions. scispace.comnih.gov QTAIM analysis can identify bond critical points (BCPs) and provide information about bond strength and type (covalent or ionic). scispace.com In studies of chromone derivatives, QTAIM has been used to analyze the ellipticity of bonds in the aromatic regions, confirming the presence of π-bond interactions. researchgate.netscispace.com This level of detailed electronic structure analysis is crucial for understanding the intrinsic properties of the chroman scaffold.

Interactive Table 2: Calculated Electronic Properties of Chromone Analogues

Compound HOMO-LUMO Gap (eV) Electrophilicity Index (eV) Reference
TPC 1.870 20.233 researchgate.netscispace.com
FHM 1.649 22.581 researchgate.netscispace.com
PFH 1.590 23.203 researchgate.netscispace.com

TPC: (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one FHM: (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one PFH: (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one

Molecular Electrostatic Potential Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net The MEP is a real physical property that can be determined computationally and represents the electrostatic potential on the surface of a molecule. mdpi.commdpi.com It provides a map of the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

The analysis of MEP maps can provide significant insights into how a molecule will interact with other molecules, such as biological receptors or enzymes. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack. researchgate.net

For chromone and chroman-4-one derivatives, MEP analysis has been used to identify the reactive sites and to understand intermolecular interactions. researchgate.netscispace.com In a computational study of chromone derivatives, the MEP maps were calculated to provide information on their chemical reactivity. researchgate.netscispace.com The negative potential is generally localized over the electronegative atoms like oxygen and nitrogen, while the positive potential is found around the hydrogen atoms. researchgate.net For this compound, the nitrogen atom of the amine group and the chlorine atom would be expected to be regions of significant electrostatic potential, influencing the molecule's interaction with its biological targets. The topology of the MESP, including the location of its critical points, can be used to characterize electron-rich regions like lone pairs and π-bonds, further refining the prediction of molecular interactions. researchgate.netmdpi.com

Preclinical Biological Activity of R 7 Chlorochroman 4 Amine Hcl and Chroman 4 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The chroman-4-amine (B2768764) structure has served as a versatile platform for designing inhibitors for a range of enzymes implicated in various diseases.

Butyrylcholinesterase (BuChE) Inhibition

In the context of Alzheimer's disease, derivatives of gem-dimethylchroman-4-amine have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BuChE). A study assessing a series of these compounds against equine butyrylcholinesterase (eqBuChE) found that substitutions on the chroman ring significantly influence inhibitory activity. core.ac.uk

The derivative featuring an electron-donating methoxy (B1213986) group at the 8-position (8-OMe) demonstrated the highest inhibitory activity with an IC50 value of 7.6 μM. core.ac.uk In comparison, the unsubstituted chroman-4-amine and the 6-methyl substituted analog showed more moderate inhibitory activities, with IC50 values of 38 μM and 52 μM, respectively. core.ac.uk Interestingly, a naphthylchroman-4-amine derivative also exhibited good activity with an IC50 of 8.9 μM. core.ac.uk Kinetic studies identified these compounds as mixed-type inhibitors. core.ac.uk The presence of the gem-dimethyl group on the chroman structure was noted as being important for BuChE inhibition. core.ac.uk

Compound DerivativeSubstitutionBuChE IC50 (μM)
8-Methoxy-gem-dimethylchroman-4-amine8-OCH37.6
gem-Dimethylchroman-4-amineUnsubstituted38
6-Methyl-gem-dimethylchroman-4-amine6-CH352
Naphthyl-gem-dimethylchroman-4-amineN/A8.9

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurotransmitter metabolism, making them key targets for treating neurological and psychiatric disorders. core.ac.uk The potential for chroman-4-amine analogs to inhibit these enzymes has been explored.

Screening of selected gem-dimethylchroman-4-amines revealed only low inhibitory activity against both MAO-A and MAO-B. core.ac.uk The compounds were marginally more selective for MAO-A. core.ac.uk Even N-propargylated versions of these amines, which were specifically designed to act as mechanism-based "warhead" inhibitors, were found to be only moderately active. Subsequent NMR experiments suggested a lack of covalent binding between the N-propargyl group of these inhibitors and the FAD cofactor of the enzyme. While the specific gem-dimethylchroman-4-amine scaffold may not be optimal for MAO inhibition, the broader chroman/chromone (B188151) framework is considered to hold potential for designing effective inhibitors for this enzyme class.

Compound TypeTarget EnzymeObserved Activity
gem-Dimethylchroman-4-aminesMAO-A / MAO-BLow inhibitory activity
N-Propargylated gem-dimethylchroman-4-aminesMAO-A / MAO-BModerate inhibitory activity

Sirtuin 2 (Sirt2) Enzyme Inhibition

Sirtuin 2 (SIRT2), a type of deacetylase enzyme, has been implicated in the pathology of neurodegenerative disorders and cancer. While direct inhibition studies on (R)-7-Chlorochroman-4-amine HCl are not available, research into related chroman structures provides some insight. Specifically, a series of substituted chroman-4-one derivatives, which are chemical precursors to chroman-4-amines, were synthesized to explore and optimize SIRT2 inhibition. This research led to the identification of potent and selective inhibitors with IC50 values in the low micromolar range. For instance, a 6,8-dibromo-2-pentylchroman-4-one derivative was identified as a selective SIRT2 inhibitor with an IC50 of 1.5 μM. Studies also noted that for these chroman-4-one based inhibitors, the (S)-enantiomer was slightly more potent than the (R)-enantiomer, highlighting the importance of stereochemistry for biological activity.

Compound Derivative (Chroman-4-one)SubstitutionsSIRT2 IC50 (μM)Selectivity
6,8-dibromo-2-pentylchroman-4-one6,8-dibromo, 2-pentyl1.5Selective vs SIRT1/SIRT3
(S)-6,8-dichloro-2-pentylchroman-4-one6,8-dichloro, 2-pentyl1.5Selective vs SIRT1/SIRT3
6,8-dichloro-2-(2-(pyridin-2-yl)ethyl)chroman-4-one6,8-dichloro, 2-(2-(pyridin-2-yl)ethyl)3.7Selective vs SIRT1/SIRT3

Inhibition of Other Therapeutically Relevant Targets (e.g., SARS-CoV-2 enzymes, p38α MAPK, glucokinase, α-glucosidase)

A review of the scientific literature did not yield specific data on the inhibitory activity of this compound or related chroman-4-amine derivatives against SARS-CoV-2 enzymes, p38α mitogen-activated protein kinase, glucokinase, or α-glucosidase.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The potential for this compound and its derivatives to inhibit the growth of cancer cells has not been extensively reported in the available scientific literature.

Evaluation in Specific Human Cancer Cell Lines (e.g., MCF-7, A549, K562, MDA-MB-231, SK-N-MC)

No specific data on the antiproliferative activity of this compound or related chroman-4-amine derivatives against the human cancer cell lines MCF-7 (breast), A549 (lung), K562 (leukemia), MDA-MB-231 (breast), or SK-N-MC (neuroblastoma) was found in the reviewed literature.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro)

Chroman-4-one derivatives and related chromene compounds have demonstrated significant potential as cytotoxic agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. researchgate.netnih.gov Mechanistic studies reveal that these compounds can trigger programmed cell death through multiple pathways.

For instance, certain 3-benzylidene chroman-4-one analogues have been shown to induce apoptosis in MCF-7 breast cancer cells. This is accompanied by an increase in the sub-G0/G1 cell cycle populations, indicating cell death following DNA damage or cellular stress. researchgate.net The induction of apoptosis by chromene derivatives has also been observed in human leukemia K562 cells. nih.gov One study on a specific chromene derivative, 4-Clpgc, found it induced apoptosis by activating TP53, up-regulating the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein BCL2. nih.gov

Furthermore, spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated for their cytotoxic effects. One potent compound from this series was found to induce early apoptosis in MCF-7 cells and caused an increase in the sub-G1 and G2-M cell cycle phases. researchgate.net Similarly, other studies have shown that different chroman derivatives can arrest the cell cycle at the G0/G1 or G2/M phase in colon cancer cell lines like HT-29 and HCT-116. excli.defrontiersin.org The mechanism often involves the modulation of cyclin proteins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression. mdpi.comnih.gov For example, the flavonoid prunetrin, which contains a chroman-like structure, was found to arrest the cell cycle in the G2/M phase by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c in Hep3B liver cancer cells. mdpi.com

Table 1: In Vitro Apoptosis and Cell Cycle Arrest Activity of Chroman Derivatives
Compound ClassCell LineObserved EffectMechanism of Action
3-Benzylidene chroman-4-onesMCF-7 (Breast Cancer)Induction of apoptosis, increase in sub-G0/G1 populationNot specified
Dihydropyrano [2,3-g] chromenes (e.g., 4-Clpgc)K562 (Leukemia)Induction of apoptosisTP53 activation, Bax up-regulation, BCL2 down-regulation nih.gov
Spiro[chroman-2,4'-piperidin]-4-one derivativesMCF-7 (Breast Cancer)Induction of early apoptosis, cell cycle arrest at sub-G1 and G2-MNot specified researchgate.net
PrunetrinHep3B (Liver Cancer)Cell cycle arrest at G2/M phase, induction of apoptosisDecreased expression of Cyclin B1, CDK1/CDC2, CDC25c; cleavage of PARP and caspase-3 mdpi.com
2-Amino-4H-chromene-3-carbonitrile derivativesT47D (Breast Cancer)Growth inhibition and induction of apoptosisNot specified researchgate.net

Antimicrobial and Antifungal Activity Assessment (In Vitro)

Chroman-4-amine derivatives and related structures have been investigated for their efficacy against a spectrum of microbial and fungal pathogens. mdpi.com The chroman-4-one scaffold is a key feature in molecules exhibiting broad-spectrum antimicrobial properties. mdpi.com

Studies on thiochroman-4-one (B147511) derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties have revealed significant antibacterial and antifungal activities. For example, compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) was highly active against the bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with median effective concentration (EC50) values of 17 and 28 µg/mL, respectively. tandfonline.com Another compound in the same series, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j), showed potent in vitro antifungal activity against Botrytis cinerea, with an inhibition rate of 79%. tandfonline.com

Similarly, 2-amino-4H-chromene derivatives have been synthesized and tested for their antifungal properties against phytopathogenic fungi. One such derivative was identified as a lead compound with good activity against Rhizoctonia solani, showing an EC50 value of 17.43 mg L⁻¹. rsc.org Other research has focused on (E)-benzylidene-chroman-4-one, which demonstrated fungicidal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org The antifungal effect is believed to stem from the compound's action on the plasma membrane. semanticscholar.org

Table 2: In Vitro Antimicrobial and Antifungal Activity of Chroman Derivatives
Compound Class/DerivativeTarget OrganismActivity MetricResult
Thiochroman-4-one derivative (7a)Xanthomonas oryzae pv. oryzae (Xoo)EC5017 µg/mL tandfonline.com
Thiochroman-4-one derivative (7a)Xanthomonas axonopodis pv. citri (Xac)EC5028 µg/mL tandfonline.com
Thiochroman-4-one derivative (7j)Botrytis cinereaInhibition Rate79% tandfonline.com
2-Amino-4H-chromene derivativeRhizoctonia solaniEC5017.43 mg L⁻¹ rsc.org
(E)-benzylidene-chroman-4-oneCandida spp.MIC/MFC62.5 - 1000 µg/mL semanticscholar.org
3-Benzylidene chroman-4-one analoguesAspergillus niger, Aspergillus flavusQualitative ActivityGood activity observed researchgate.net

Antiprotozoal Activity (In Vitro)

The chromane (B1220400) and chromene scaffolds are present in various natural products that exhibit significant antiprotozoal activity. figshare.com Research into synthetic derivatives has aimed to harness this potential for treating diseases caused by protozoan parasites.

While direct studies on this compound are limited, research on related structures provides insight into the class's potential. For example, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, which shares a chloro-substituted amine heterocyclic structure, were tested for antiprotozoal activity. These compounds showed promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, with some derivatives showing activity in the low nanomolar range. nih.gov Their activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, was more moderate. nih.gov

The general approach of evaluating novel heterocyclic compounds against protozoa is a common strategy in drug discovery. mdpi.com In vitro assays are typically used to determine the half-maximal inhibitory concentration (IC50) against parasites like Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Giardia intestinalis. nih.govmdpi.comresearchgate.net Studies on other heterocyclic classes have identified compounds with potent activity, sometimes in the low micromolar or even nanomolar range, highlighting the potential for discovering effective antiprotozoal agents within the broader category of nitrogen-containing heterocyclic compounds like chroman-4-amines. mdpi.com

Table 3: In Vitro Antiprotozoal Activity of Related Heterocyclic Derivatives
Compound ClassTarget ProtozoaActivity Noted
Chroman and Chromene ScaffoldsGeneralHigh antiprotozoal activity reported for natural products figshare.com
7-Chloroquinolin-4-amine derivativesPlasmodium falciparum (multiresistant K1 strain)Activity in low nanomolar concentrations nih.gov
7-Chloroquinolin-4-amine derivativesTrypanosoma brucei rhodesienseModerate activity nih.gov
2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole DerivativesTrypanosoma brucei rhodesienseIC50 values as low as 0.012 µM mdpi.com

Evaluation of Other Pharmacological Effects (e.g., Anticonvulsant, Anti-inflammatory, Antioxidant)

In addition to their effects on cancer cells and microbes, chroman derivatives have been evaluated for a range of other pharmacological activities in vitro.

Anti-inflammatory Activity: Chroman-4-ones and 2-phenyl-4H-chromen-4-one derivatives have demonstrated notable anti-inflammatory properties. mdpi.com In one study, a novel series of chroman derivatives was screened for their ability to inhibit TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells, a key process in inflammation. Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as the most potent inhibitor. rsc.org Other research on 2-phenyl-4H-chromen-4-one derivatives found that they could suppress the release of pro-inflammatory cytokines, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.govnih.gov

Antioxidant Activity: Certain (E)-3-benzylidenechroman-4-one derivatives have been tested as in vitro antioxidant agents using superoxide (B77818) and DPPH free radical scavenging methods. researchgate.net The presence of hydroxyl groups on the benzylidene moiety was found to be crucial for this activity. researchgate.netresearchgate.net This suggests that the chroman scaffold can be modified to develop potent antioxidants.

Anticonvulsant Activity: While direct evidence for chroman-4-amine is scarce, related heterocyclic structures have been explored for anticonvulsant properties. For instance, derivatives of 4-urea-5,7-dichlorokynurenic acid were screened in mice using maximal electroshock (MES) and threshold tonic extension (TTE) tests. nih.gov Several derivatives showed anticonvulsant activity, indicating that heterocyclic compounds can be effective modulators of neuronal excitability. nih.gov

Table 4: Other In Vitro Pharmacological Effects of Chroman Derivatives
Pharmacological EffectCompound ClassIn Vitro Model/AssayKey Finding
Anti-inflammatoryAmidochromansInhibition of TNF-α-induced ICAM-1 expressionPotent inhibition observed rsc.org
Anti-inflammatory2-Phenyl-4H-chromen-4-one derivativesLPS-stimulated RAW264.7 cellsSuppression of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition nih.govnih.gov
Antioxidant(E)-3-Benzylidenechroman-4-one derivativesDPPH free radical scavengingDemonstrated free-radical scavenging activity researchgate.net
Anticonvulsant4-Urea-5,7-dichlorokynurenic acid derivativesMouse models (MES, TTE tests)Several derivatives showed anticonvulsant activity nih.gov

Structure Activity Relationship Sar and Ligand Target Interactions

Elucidation of Pharmacophoric Features within Chroman-4-amine (B2768764) Compounds

The chroman-4-amine framework is a versatile platform for designing enzyme inhibitors and receptor modulators. The core structure, a bicyclic system combining a chroman and an amine moiety, possesses both lipophilic and hydrogen-bonding characteristics. vulcanchem.com This duality allows for diverse interactions with biological targets.

Pharmacophore modeling of chroman-4-amine derivatives typically identifies several key features essential for biological activity:

Hydrogen Bond Acceptors: The ether oxygen of the pyran ring is a crucial hydrogen bond acceptor.

Hydrogen Bond Donors: The amine group at the C4 position acts as a primary hydrogen bond donor.

Aromatic Rings: The benzene (B151609) portion of the chroman ring contributes to hydrophobic and π-stacking interactions.

These features form the basis for the design of more potent and selective chroman-4-amine-based compounds.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of chroman-4-amine compounds can be significantly modulated by altering the substituents on the chroman ring. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications impact efficacy.

Role of Halogenation (e.g., Chlorine at Position 7)

The position and nature of halogen substituents on the aromatic ring of the chroman scaffold play a critical role in determining biological activity. For instance, in a series of chroman-4-one derivatives, which are closely related precursors to chroman-4-amines, electron-withdrawing groups were found to generally enhance activity. nih.gov

Specifically, the placement of a chlorine atom at the 7-position, as seen in (R)-7-Chlorochroman-4-amine, can have varied effects depending on the biological target. While some studies on related compounds have shown that substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity against certain enzymes, other research highlights the importance of halogenation for potency. nih.govacs.org For example, in the context of A2B adenosine (B11128) receptor antagonists, halogenation at the 7-position can influence affinity, with the effect being dependent on the size of the halogen. diva-portal.org The trifluoromethyl group, another halogen-containing substituent, at the 7-position has been noted to enhance lipophilicity and metabolic stability, which are desirable properties in drug development. lookchem.com

Research on 6-chlorochroman (B1601175) derivatives has also provided relevant insights. For example, 6-chlorochroman-4-one (B184904) has been used as a starting material for the synthesis of various biologically active compounds. uliege.be In some cases, the presence of a 6-chloro substituent was found to be important for activity, though not as critical as substituents at other positions. nih.gov

Contributions of the Amine Moiety

The amine group at the 4-position is a key functional group that significantly influences the biological properties of chroman-4-amines. cymitquimica.com This primary amine is a crucial site for interactions with biological targets, often participating in hydrogen bonding. Furthermore, it serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide range of derivatives through reactions like acylation and alkylation.

The basicity of the amine can also be a determining factor in its interaction with receptors and enzymes. The hydrochloride salt form, as in (R)-7-Chlorochroman-4-amine HCl, enhances the compound's solubility in aqueous media, which is often advantageous for biological testing and formulation.

Effects of Stereochemistry on Potency and Selectivity

The stereochemistry at the C4 position of the chroman ring is a critical determinant of biological activity. The (R)- and (S)-enantiomers of chroman-4-amine derivatives often exhibit different potencies and selectivities for their biological targets. This enantioselectivity arises from the specific three-dimensional arrangement of the molecule, which dictates how it fits into the binding site of a protein.

For example, in a series of chroman-4-one based inhibitors of Sirtuin 2 (SIRT2), the (S)-enantiomer was found to be slightly more potent than the (R)-enantiomer. acs.org This highlights the importance of the chiral center for activity. Similarly, studies on other chiral 2-substituted chromanes have shown that the stereochemistry at C2 can significantly influence the compound's specific optical rotation and biological activity. nih.gov The synthesis of enantiomerically pure (R)-chroman-4-amines is often achieved through methods like asymmetric reduction of the corresponding chroman-4-one, followed by chemical transformations. researchgate.net

Computational Modeling of Ligand-Target Interactions

Computational methods, particularly molecular docking, have become indispensable tools for understanding the interactions between chroman-4-amine derivatives and their biological targets at the molecular level.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking studies have been extensively used to predict the binding modes of chroman-4-amine and related chroman-4-one derivatives with various protein targets. core.ac.uk These studies provide valuable insights into the specific interactions that govern their biological activity.

For instance, docking simulations of chroman-4-amine derivatives with butyrylcholinesterase (BuChE) have helped to elucidate their mechanism of action. core.ac.uknih.gov In other studies involving chroman-4-one inhibitors of SIRT2, homology modeling and docking revealed that the carbonyl oxygen of the chroman-4-one scaffold forms hydrogen bonds with specific amino acid residues, while other parts of the molecule engage in hydrophobic interactions. acs.orgcore.ac.uk

Docking studies on chromone (B188151) derivatives, which share the core chroman ring, have also been performed against targets such as the HERA protein and peroxiredoxins, providing a rationale for their observed cytotoxic and antioxidant activities. nih.gov These computational predictions are crucial for the rational design of new derivatives with improved affinity and specificity.

Interactive Data Table: Summary of Molecular Docking Studies on Chroman Derivatives

A summary of key molecular docking studies on chroman derivatives is presented below, highlighting the target protein and the key interactions observed.

Chroman Derivative ClassProtein TargetKey Interactions Observed
gem-dimethyl-chroman-4-amineButyrylcholinesterase (BuChE)Mixed inhibition mechanism suggested by docking insights. core.ac.uk
Functionalized chroman-4-onesSirtuin 2 (SIRT2)Hydrogen bonds with Gln142; hydrophobic interactions. acs.org
Chromone-linked amidesHERA proteinGood binding affinity, confirming in vitro cytotoxicity. nih.gov
Chromone-linked amidesPeroxiredoxins (3MNG)Closer binding free energies than standard drugs, evidencing antioxidant activity. nih.gov
Chromen-4-one-oxadiazole analogsβ-GlucuronidaseHydrogen bond with Tyr487; carbon-hydrogen bond with His509.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide insights into the stability of a ligand-protein complex, revealing how the compound settles into a binding pocket and the key interactions that maintain its pose. mdpi.comfrontiersin.org By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess the stability of the binding. A stable complex will typically show low RMSD values after an initial equilibration period. frontiersin.orgresearchgate.net

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on analogous chromane (B1220400) structures provides significant insights. For instance, MD simulations have been employed to study the binding of chromane-based ligands to the sigma-1 (σ1) receptor. These simulations revealed that the stability of the ligand-receptor complex is governed by a combination of specific interactions.

In one such study on a series of chromene and chromane ligands, MD simulations were used to analyze the binding mode and stability within the σ1 receptor model. The analysis highlighted several crucial interactions that contribute to the binding affinity and stability of the complex.

Table 1: Key Stabilizing Interactions for a Chromane-Based Ligand in the σ1 Receptor Binding Pocket Identified via Molecular Dynamics.
Interaction TypeLigand MoietyReceptor Residue(s)Description
Salt BridgeProtonated Amino GroupAsp126An ionic interaction that anchors the ligand within the binding site.
Hydrogen BondMethoxy (B1213986) MoietyAla122-Glu123 (Backbone NH)Contributes to the specific orientation and binding of the ligand.
T-shaped π-π StackingPhenyl RingTrp121 (Indole Ring)Aromatic interaction that enhances binding affinity.
Hydrophobic InteractionsChromane RingLipophilic CavityEncapsulation of the core scaffold by non-polar residues.

These findings suggest that for this compound, the protonated amine at the 4-position would likely form a critical salt bridge or hydrogen bond with an acidic residue (like aspartate or glutamate) in a target's binding pocket. The 7-chloro substituent would influence the electronic properties and potentially engage in halogen bonding or hydrophobic interactions, further stabilizing the complex. MD simulations are essential for confirming the stability of such proposed binding poses. frontiersin.org

Homology Modeling for Uncharacterized Targets

When an experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or cryo-EM), homology modeling can be used to build a predictive model. uniroma1.itnih.gov This computational technique relies on the amino acid sequence of the target and the experimentally determined structure of a related homologous protein, which serves as a template. yasara.orgexpasy.org The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template, with identities above 50% generally yielding reliable models. nih.gov

Homology modeling has been instrumental in studying the targets of the broader class of chroman-based compounds. For example, a homology model of sirtuin 2 (SIRT2) was constructed to investigate the binding mode of chroman-4-one inhibitors. acs.org This model revealed a binding site surrounded by several hydrophobic amino acids (such as Ile93, Pro94, Leu103, Leu138, and Phe143), explaining the structure-activity relationships observed for a series of analogs.

The general steps involved in building and using a homology model for a target of a compound like this compound are outlined below.

Table 2: Standard Workflow for Homology Modeling in Drug Discovery.
StepDescriptionTools/Methods
1. Template IdentificationThe target protein's amino acid sequence is used to search a database (like the Protein Data Bank - PDB) for homologous proteins with known structures. uniroma1.itBLAST, HHblits
2. Sequence AlignmentThe target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the model's accuracy. yasara.orgClustalW, T-Coffee
3. Model BuildingThe 3D coordinates of the aligned regions are copied from the template to the model. Loops and side chains in non-conserved regions are constructed. expasy.orgSWISS-MODEL, YASARA, Modeller
4. Model Refinement & ValidationThe model is subjected to energy minimization to correct steric clashes and improve its geometry. Its stereochemical quality is then validated. nih.govGROMACS, AMBER, PROCHECK, Ramachandran plots
5. Docking StudiesThe ligand, this compound, is docked into the validated homology model to predict its binding pose and interactions.AutoDock, Glide, GOLD

By using a validated homology model, researchers can generate hypotheses about which residues are critical for binding this compound, guiding further experimental work such as site-directed mutagenesis to confirm these interactions.

Experimental Identification of Binding Sites (e.g., Photoaffinity Labeling, Tandem Mass Spectrometry)

While computational methods provide powerful predictions, experimental techniques are required to definitively identify a ligand's binding site on its protein target. A highly effective strategy is the combination of photoaffinity labeling (PAL) and tandem mass spectrometry (MS/MS). biognosys.comwustl.edu

In this approach, a photoaffinity probe is synthesized. This probe is a modified version of the ligand of interest that incorporates a photoreactive group (like a diazirine or an azide) and often a tag for enrichment (like biotin). nih.goviris-biotech.de The probe retains its binding affinity for the target protein. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently cross-links the probe to amino acid residues in close proximity within the binding site. nih.gov

Following cross-linking, the protein is digested into smaller peptides, and those carrying the covalently attached probe are identified using tandem mass spectrometry. biognosys.com This process pinpoints the specific segment of the protein that constitutes the binding pocket.

This methodology has been successfully applied to identify the binding site of chroman-4-one-based inhibitors on SIRT2. In that study, a photoactive diazirine-containing inhibitor was used. After UV irradiation and tryptic digestion of the SIRT2-inhibitor complex, a specific peptide was identified by mass spectrometry as being covalently modified. This peptide was located within the known active site of SIRT2, confirming the binding location of the chroman-4-one scaffold.

The general workflow for such an experiment is as follows:

Synthesize Photoaffinity Probe: A derivative of (R)-7-Chlorochroman-4-amine is created, incorporating a photoreactive diazirine moiety.

Incubation: The probe is incubated with the target protein to allow for non-covalent binding.

UV Activation: The mixture is irradiated with UV light to induce covalent cross-linking between the probe and proximal amino acids.

Proteolysis: The protein is enzymatically digested (e.g., with trypsin) into a mixture of peptides.

Enrichment (Optional): If the probe includes a biotin (B1667282) tag, the labeled peptides can be enriched using streptavidin beads.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptide(s) modified by the probe, thereby mapping the binding site. biognosys.com

This powerful combination of chemical biology and analytical chemistry provides high-resolution data on ligand-target engagement, validating computational models and providing a definitive map of the binding interface.

Computational Drug Discovery and Preclinical Admet Profiling

In Silico Prediction of Drug-Likeness

In the initial phases of drug discovery, computational methods are employed to filter large libraries of molecules and prioritize those with a higher probability of success. nih.gov This process, often termed "drug-likeness" assessment, evaluates whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs. drugbank.com These predictive models help to eliminate compounds that are likely to have poor absorption or permeation characteristics. nih.gov

One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. drugbank.comgardp.org This rule establishes four simple physicochemical parameter cutoffs that are associated with poor oral absorption. According to the rule, an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the sum of OHs and NHs). drugbank.com

No more than 10 hydrogen bond acceptors (the sum of Ns and Os). drugbank.com

A molecular weight under 500 Daltons. drugbank.com

A calculated octanol-water partition coefficient (LogP) not greater than 5. drugbank.com

An analysis of (R)-7-Chlorochroman-4-amine hcl against these criteria suggests a favorable drug-like profile. The properties, derived from its chemical structure, are summarized in the table below.

PropertyValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight220.09 g/mol nih.gov≤ 500Yes
Hydrogen Bond Donors2 (from the amine group, -NH2)≤ 5Yes
Hydrogen Bond Acceptors2 (one nitrogen, one oxygen)≤ 10Yes
Calculated LogP (CLogP)Predicted to be < 5≤ 5Yes

The chromane (B1220400) ring system is a prevalent pharmacophore in medicinal chemistry, and its derivatives have been explored for a range of biological activities. core.ac.uk Studies on similar gem-dimethyl-chroman-4-amine compounds have shown excellent predicted drug-likeness and pharmacological properties using computational tools like Swiss-ADME. core.ac.uk

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

Beyond simple drug-likeness rules, a more detailed computational analysis of ADMET properties is performed to build a comprehensive pharmacokinetic profile. nih.govdergipark.org.tr Modern drug discovery utilizes sophisticated software, such as ADMET Predictor® or AdmetSAR, which use machine learning and quantitative structure-activity relationship (QSAR) models to predict a wide array of properties from a molecule's structure alone. nih.govsygnaturediscovery.comsimulations-plus.comhealthinformaticsjournal.com This in-silico profiling allows for the early identification of potential liabilities, guiding the design and selection of compounds with a higher likelihood of clinical success. nih.gov

For a compound like this compound, a typical in-silico ADMET evaluation would assess the parameters outlined in the following table. The predictions are based on its structural class and findings from related chromane derivatives.

ADMET ParameterDescriptionPredicted Profile for Chroman-4-amines
A bsorptionPredicts gastrointestinal (GI) absorption and permeability across the gut wall.Compounds with physicochemical properties adhering to the Rule of Five are generally predicted to have good GI absorption. phcogj.com
D istributionAssesses the likelihood of crossing the Blood-Brain Barrier (BBB) and the extent of binding to plasma proteins.The ability to cross the BBB is a key consideration for neurotherapeutics. nih.gov The lipophilic nature of the benzopyran structure may facilitate cell membrane crossing. psgcas.ac.in
M etabolismPredicts interactions with cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.Computational models can predict whether the compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4), which is critical for assessing drug-drug interaction potential. phcogj.com
E xcretionEstimates the primary routes of elimination from the body.Excretion routes can be predicted by classifying compounds based on charge, molecular weight, and plasma protein binding. nih.gov

In Vitro ADME Assays for Early-Stage Candidate Evaluation

While in-silico predictions are invaluable for high-throughput screening, they must be validated by experimental data. nih.gov In-vitro ADME assays provide the first experimental assessment of a compound's pharmacokinetic properties, offering crucial insights into its stability, permeability, and metabolic fate. nih.govsygnaturediscovery.com These assays are typically conducted in the hit-to-lead and lead optimization stages to confirm computational findings and guide further chemical modifications. criver.com

A panel of standard in-vitro assays is used to build a robust ADME profile before advancing a compound to more complex in-vivo studies. These assays help de-risk candidates by identifying potential issues such as rapid degradation or poor membrane permeability. sygnaturediscovery.comcriver.com

In Vitro AssayPurposeSystem Used
Metabolic Stability (Microsomes)Assesses Phase I metabolic stability by measuring the rate of clearance. aleralabs.com Liver microsomes contain a high concentration of CYP enzymes. nih.govLiver microsomes (human, rat, mouse). nih.govaleralabs.com
Metabolic Stability (Hepatocytes)Provides a more complete picture of metabolic clearance by including both Phase I and Phase II enzymes. aleralabs.comCryopreserved primary hepatocytes (human, rat, mouse). aleralabs.com
Plasma StabilityEvaluates chemical or enzymatic degradation in plasma, which is important for prodrugs or compounds susceptible to plasma esterases or proteases. aleralabs.comPlasma from various species (human, rat, mouse). aleralabs.com
Permeability (PAMPA)High-throughput screen for passive, transcellular permeability across an artificial lipid membrane. nih.govaleralabs.comParallel Artificial Membrane Permeability Assay (PAMPA). aleralabs.com
Permeability & Efflux (Caco-2)Predicts intestinal absorption and determines if a compound is a substrate for efflux transporters like P-glycoprotein. aleralabs.comHuman colon adenocarcinoma (Caco-2) cell monolayer. aleralabs.com

The evaluation of chromone (B188151) and chroman derivatives often involves these assays. For instance, studies on chroman-4-one derivatives have utilized in-vitro tests to determine antifungal activity and cytotoxicity. semanticscholar.org Similarly, research into N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides involved in-vitro assays to confirm antioxidant and cytotoxic potential predicted by in-silico models. d-nb.info These experimental steps are essential to validate the promising computational profile of compounds like this compound and justify their progression in the drug discovery process.

Future Research Directions and Therapeutic Applications

Rational Design and Synthesis of Novel Chroman-4-amine (B2768764) Analogues

The rational design and synthesis of new chroman-4-amine analogues are pivotal for enhancing their therapeutic properties and exploring new pharmacological activities. A key strategy involves structural simplification and optimization to improve efficacy and reduce potential off-target effects.

In the pursuit of novel anticancer agents, researchers have designed and synthesized a series of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs. nih.gov These compounds were evaluated for their cytotoxic activity against a panel of human tumor cell lines. Notably, analogues with a 4-methoxyphenyl (B3050149) group at the C-4 position demonstrated significant potency, with ED50 values in the nanomolar range. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the aromatic ring at the 4-position significantly influence the cytotoxic activity.

The synthesis of these novel analogues often involves multi-step reaction sequences. For instance, the synthesis of substituted chroman-4-one and chromone (B188151) derivatives has been achieved through a one-step, base-mediated aldol (B89426) condensation using microwave irradiation, offering an efficient route to these scaffolds. nih.gov Further modifications, such as the introduction of different substituents at various positions of the chroman ring, can be guided by the SAR data to optimize the biological activity.

Table 1: Cytotoxic Activity of Selected ATBO Analogues

Compound R ED50 (µM) vs. MDA-MB-231 (Breast Cancer)
15 4-Methoxyphenyl 0.008
33 4-Methoxyphenyl 0.035
4 Phenyl >10

Data sourced from a study on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs. nih.gov

This data highlights the significant enhancement in anticancer activity achieved through rational substitution on the chroman-4-amine framework. Future design strategies will likely focus on exploring a wider range of substituents and modifications to further improve potency and selectivity.

Exploration of Emerging Biological Targets and Disease Indications

While chroman-4-amine derivatives have shown promise in areas like cancer, future research is expanding to explore their potential against a broader range of diseases by investigating novel biological targets.

Neurodegenerative Diseases: A significant area of interest is the application of chroman-4-amine analogues in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. These conditions are often characterized by complex pathologies, including oxidative stress, neuroinflammation, and protein aggregation. mdpi.com The chroman scaffold is a component of molecules with known antioxidant and anti-inflammatory properties. researchgate.net Researchers are designing multi-target-directed ligands (MTDLs) based on various scaffolds, a strategy that could be applied to chroman-4-amines to simultaneously address multiple pathological factors in neurodegeneration. mdpi.comnih.gov

One emerging target is Sirtuin 2 (SIRT2), a deacetylase implicated in aging-related diseases, including neurodegenerative disorders. nih.gov A series of substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2. nih.gov Structure-activity relationship studies indicated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were crucial for inhibitory potency. nih.gov This suggests that (R)-7-Chlorochroman-4-amine derivatives could be rationally designed to target SIRT2 and potentially offer therapeutic benefits in neurodegenerative diseases.

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Analogues

Compound Substituents IC50 (µM)
6,8-dibromo-2-pentylchroman-4-one 6,8-Dibromo, 2-Pentyl 1.5
Parent Chroman-4-one Unsubstituted >100

Data from a study on chromone and chroman-4-one derivatives as SIRT2 inhibitors. nih.gov

The ability to selectively inhibit SIRT2 opens up new avenues for the therapeutic application of chroman-4-amine derivatives beyond their traditional roles.

Advanced Computational Chemistry in Chroman-Based Drug Design

Advanced computational chemistry techniques are becoming indispensable tools in the rational design and optimization of drug candidates. These methods provide valuable insights into the molecular interactions between ligands and their biological targets, thereby guiding the synthesis of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations are particularly useful for understanding the dynamic nature of protein-ligand interactions. scite.ainih.govmdpi.comresearchgate.netnih.gov By simulating the movement of atoms over time, researchers can assess the stability of a drug-target complex and identify key binding interactions. researchgate.net For chroman-based compounds, MD simulations can help in understanding how different substitutions on the chroman ring affect the binding affinity and selectivity for a particular target, such as an enzyme active site. scite.ai This information is crucial for the rational design of new analogues with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biu.ac.il For chroman-4-amine derivatives, QSAR models can be developed to predict the anticancer or neuroprotective activity of newly designed analogues before their actual synthesis. This approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted potency. biu.ac.il

The application of these computational methods allows for a more targeted and efficient approach to drug design, moving away from traditional trial-and-error methods towards a more predictive and rational process.

Integration of Chemoinformatics and Artificial Intelligence in Compound Optimization

Chemoinformatics: Chemoinformatics tools are used to manage, analyze, and model chemical and biological data. biu.ac.il In the context of chroman-4-amine derivatives, chemoinformatics can be employed to screen large virtual libraries of compounds to identify potential hits for a specific biological target. These tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-7-Chlorochroman-4-amine HCl, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Asymmetric synthesis via chiral auxiliary-mediated cyclization or resolution of racemic mixtures using chiral chromatography (e.g., HPLC with amylose-based columns). Monitor purity via polarimetry and 1H NMR^{1}\text{H NMR} integration of diastereomeric byproducts. For example, enantioselective reduction of ketone intermediates with catalysts like Corey-Bakshi-Shibata (CBS) can enhance stereochemical control .
  • Data Consideration : Compare yields and enantiomeric excess (ee) under varying temperatures, solvents (e.g., THF vs. EtOH), and catalyst loadings.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

  • Methodology :

  • NMR : Assign 13C^{13}\text{C} signals for the chroman ring (C4 amine at ~50 ppm, C7-Cl at ~100 ppm) and confirm HCl salt formation via 1H^{1}\text{H} shifts in D2_2O.
  • IR : Identify N-H stretching (~3200 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}).
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 190.06 (C9_9H11_{11}ClNO+^+) .
    • Validation : Cross-reference with computational spectra (DFT-based predictions) to resolve ambiguities .

Q. What solvents and pH conditions optimize the solubility of this compound for in vitro assays?

  • Methodology : Perform solubility screens in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law (λmax_{\text{max}} ~280 nm for aromatic chromophores). Adjust pH with HCl/NaOH to assess stability in acidic/basic environments .

Advanced Research Questions

Q. How can chiral purity of this compound be maintained during long-term storage, and what analytical methods detect degradation products?

  • Methodology :

  • Storage : Use inert atmospheres (N2_2) and low temperatures (2–8°C) to minimize racemization.
  • Analysis : Employ chiral HPLC with diode-array detection (DAD) to track ee over time. Accelerated stability studies (40°C/75% RH for 6 months) can model degradation pathways .
    • Data Contradictions : If ee decreases unexpectedly, investigate residual moisture or light exposure using Karl Fischer titration and photostability chambers .

Q. What computational strategies (DFT, MD) predict the interaction of this compound with biological targets like serotonin receptors?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and H-bonding sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using GROMACS with CHARMM force fields. Validate with experimental IC50_{50} values from radioligand assays .
    • Limitations : Address discrepancies between predicted binding affinities and wet-lab data by refining solvation models or incorporating entropy effects .

Q. How do conflicting NMR data for this compound in D2_2O vs. CDCl3_3 arise, and how should researchers resolve them?

  • Methodology :

  • Solvent Effects : Proton exchange in D2_2O broadens NH signals, while CDCl3_3 preserves sharp peaks. Use 15N^{15}\text{N}-labeling or HSQC to track exchange rates.
  • Artifact Identification : Compare with COSY and NOESY to distinguish genuine coupling from solvent-induced artifacts .
    • Critical Analysis : If peak splitting contradicts expected coupling constants, re-examine sample preparation (e.g., residual HCl altering protonation states) .

Q. What strategies minimize byproduct formation during HCl salt crystallization of (R)-7-Chlorochroman-4-amine?

  • Methodology :

  • Crystallization Screening : Use anti-solvent (e.g., diethyl ether) addition under controlled cooling rates. Monitor supersaturation via in-situ Raman spectroscopy.
  • Byproduct Identification : LC-MS/MS detects chlorinated dimers or oxidation products (e.g., quinone derivatives). Optimize stoichiometry of HCl to avoid excess acid .

Data Presentation Guidelines

  • Tables :

    ParameterValue (CDCl3_3)Value (D2_2O)Method
    1H^{1}\text{H} Shift (NH)1.42 ppmNot observed1H NMR^{1}\text{H NMR}
    ee (%)99.298.5Chiral HPLC
  • Figures : Include comparative chromatograms (racemic vs. enantiopure) and DFT-optimized molecular geometries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.